1-Acetyl-4-phenylpiperidine-4-carboxylic acid

Description

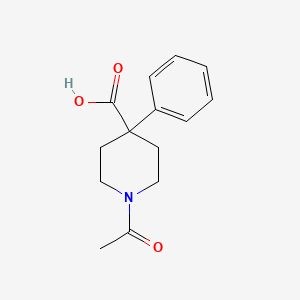

1-Acetyl-4-phenylpiperidine-4-carboxylic acid (CAS: 25503-90-6), also known as N-acetylisonipecotic acid, is a piperidine derivative with a phenyl group at the 4-position and an acetyl substituent on the nitrogen atom. Its molecular formula is C₁₄H₁₇NO₃, and it has a molecular weight of 255.29 g/mol . The compound features both a carboxylic acid and an acetyl group, making it a versatile intermediate in pharmaceutical synthesis. Its structure (Figure 1) allows for hydrogen bonding via the carboxylic acid and hydrophobic interactions through the phenyl ring, which may influence its pharmacokinetic properties and receptor-binding capabilities.

Properties

IUPAC Name |

1-acetyl-4-phenylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-11(16)15-9-7-14(8-10-15,13(17)18)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZBKMCIJIEDGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701242456 | |

| Record name | 4-Piperidinecarboxylic acid, 1-acetyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701242456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852218-14-5 | |

| Record name | 4-Piperidinecarboxylic acid, 1-acetyl-4-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852218-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinecarboxylic acid, 1-acetyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701242456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-acetyl-4-phenylpiperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the acetylation of 4-phenylpiperidine-4-carboxylic acid using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

1-Acetyl-4-phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H17NO3

- Molecular Weight : 247.29 g/mol

- IUPAC Name : 1-acetyl-4-phenylpiperidine-4-carboxylic acid

The compound features a piperidine ring substituted with an acetyl group and a phenyl group, which contributes to its biological activity.

Pharmacological Applications

This compound exhibits several pharmacological properties that make it a candidate for various therapeutic applications:

Analgesic Properties

Research indicates that 4-PICA possesses analgesic effects comparable to established opioid analgesics. It acts as a partial agonist at the mu-opioid receptors, influencing pain modulation pathways. In preclinical studies, animal models demonstrated significant pain relief at various dosages, suggesting its potential for clinical use in pain management .

Neuroprotective Effects

Emerging studies highlight the neuroprotective properties of 4-PICA, particularly its interaction with dopaminergic systems. This interaction may enhance dopamine release, making it a candidate for treating neurodegenerative disorders such as Parkinson's disease and mood disorders like depression .

Cancer Therapy Potential

Recent investigations have explored the anticancer activity of piperidine derivatives, including 4-PICA. Its structural features may facilitate interactions with protein binding sites involved in cancer progression. Preliminary findings suggest that modifications to the piperidine structure can enhance cytotoxicity against specific cancer cell lines .

Comparative Analysis with Related Compounds

To understand the unique properties of 4-PICA, a comparative analysis with other piperidine derivatives is presented below:

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| This compound | Piperidine ring + acetyl + phenyl + carboxylic acid | Analgesic potential; interacts with opioid receptors |

| Piperidine | Simple piperidine ring | Basic structure; minimal biological activity |

| N-Methylpiperidine | Methyl group on nitrogen | Primarily used as solvent; low pharmacological activity |

| 3-Hydroxy-N-(4-methylphenyl)piperidine | Hydroxylated piperidine | Different receptor interactions due to hydroxyl group |

This table illustrates how this compound stands out due to its specific functional groups that confer unique biological activities not found in simpler piperidine derivatives .

Case Studies and Research Findings

Several key studies have explored the biological activity of this compound:

- Analgesic Activity Study : A study evaluated the analgesic effects using animal models, revealing significant pain relief comparable to established opioid analgesics .

- Neuropharmacological Research : Investigations into dopaminergic interactions showed promising results in enhancing dopamine release, indicating potential benefits for mood disorders .

- Opioid Receptor Binding Affinity : Binding studies confirmed that this compound demonstrates affinity for mu-opioid receptors, supporting its classification as a potential analgesic agent .

Mechanism of Action

The mechanism of action of 1-acetyl-4-phenylpiperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in cellular pathways and physiological responses, making the compound useful in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Features

The following compounds share the piperidine-4-carboxylic acid backbone but differ in substituents, leading to variations in physicochemical and biological properties.

Table 1: Structural Comparison

Functional Group Impact on Properties

- Acetyl vs. Carbamates are more hydrolytically stable than esters, which may influence metabolic pathways.

Phenyl vs. Pyridinyl :

- Chlorophenoxyacetyl vs. The pyrimidine ring in 1-[6-(Cyclopropylamino)pyrimidin-4-yl]piperidine-4-carboxylic acid offers hydrogen-bonding sites, improving target selectivity .

Biological Activity

1-Acetyl-4-phenylpiperidine-4-carboxylic acid (also known as 4-phenylpiperidine-4-carboxylic acid derivative) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in analgesic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a piperidine ring with an acetyl and phenyl group attached. Its structural characteristics enable it to interact with various biological targets, influencing its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C14H17NO3 |

| Molecular Weight | 247.29 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The primary mechanism of action for this compound involves its interaction with the GABA A receptor . It acts as a partial agonist , which modulates the GABAergic pathway, leading to decreased neuronal excitability. This action is significant in producing analgesic effects , reducing pain perception through central nervous system pathways.

Biochemical Pathways

The compound influences several biochemical pathways:

- GABAergic Modulation : By binding to GABA A receptors, it enhances inhibitory neurotransmission.

- Metabolic Interactions : It interacts with enzymes like carboxylesterases, impacting metabolic pathways and potentially leading to the formation of active metabolites.

Analgesic Effects

Research indicates that this compound exhibits significant analgesic properties. In animal models, it has been shown to effectively reduce pain responses, likely through its action on GABA A receptors and modulation of neurotransmitter release.

Case Studies

- Animal Model Studies : In a study involving rodents, administration of the compound at varying doses demonstrated dose-dependent analgesic effects. Low doses improved cognitive function while higher doses provided substantial pain relief without significant side effects.

- Cellular Studies : In vitro studies have shown that this compound alters neurotransmitter release in neuronal cells, enhancing GABAergic signaling and leading to increased inhibitory tone in synaptic transmission.

Table 2: Summary of Biological Activities

| Activity | Observations |

|---|---|

| Analgesic | Significant pain reduction |

| Cognitive Enhancement | Improved cognitive function at low doses |

| GABA A Receptor Agonism | Modulation of neurotransmitter release |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it undergoes significant first-pass metabolism. Its distribution is influenced by plasma protein binding and may vary based on individual physiological conditions such as liver function.

Metabolic Pathways

The compound is primarily metabolized by cytochrome P450 enzymes and carboxylesterases, leading to various metabolites that may also exhibit biological activity. Understanding these metabolic pathways is crucial for predicting both efficacy and potential toxicity.

Q & A

Q. What are the established synthetic routes for 1-Acetyl-4-phenylpiperidine-4-carboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, acetylation, and functional group modifications. For example:

- Intermediate preparation : Use of benzaldehyde derivatives (e.g., 4-phenyl-3-thiosemicarbazones) to form piperidine scaffolds via cyclization reactions .

- Acetylation : Post-cyclization, the piperidine nitrogen is acetylated using acetic anhydride or acetyl chloride under reflux conditions .

- Characterization : Confirm structural integrity via H NMR (e.g., acetyl proton at δ 2.1–2.3 ppm) and IR (C=O stretch at ~1700 cm) .

Q. How can purity and structural integrity be validated for this compound?

- Methodological Answer :

- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm, mobile phase of acetonitrile/water (70:30 v/v) .

- Spectroscopy : H/C NMR to verify acetyl and carboxylic acid groups; IR for carbonyl stretches (acetyl at ~1700 cm, carboxylic acid at ~1720 cm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 246.1 for CHNO) .

Advanced Research Questions

Q. How to address contradictions in spectroscopic data during structural analysis?

- Methodological Answer :

- Cross-validation : Compare NMR/IR data with structurally analogous compounds (e.g., ethyl 1-acetylpiperidine-4-carboxylate, δ 2.1 ppm for acetyl protons) .

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons (e.g., piperidine C-4 position) .

- Crystallography : If available, single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry .

Q. What strategies enhance pharmacological activity through structural modifications?

- Methodological Answer :

- Substituent optimization : Introduce electron-withdrawing groups (e.g., Cl, NO) on the phenyl ring to improve target binding, as seen in related pyrimidine-piperidine hybrids .

- Bioisosteric replacement : Replace the carboxylic acid with ester or amide groups to modulate solubility and bioavailability .

- SAR studies : Test derivatives (e.g., 1-[3-([1,1'-biphenyl]-4-yl)acryloyl] analogs) for activity against cancer or inflammatory pathways .

Q. How can computational methods predict biological targets for this compound?

- Methodological Answer :

- Docking simulations : Use SMILES/InChI (e.g., InChI=1S/C8H13NO3...) to model interactions with proteins like kinases or GPCRs via AutoDock Vina .

- QSAR modeling : Train models on piperidine-carboxylic acid derivatives to correlate substituent properties (logP, polar surface area) with activity .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., in GROMACS) to prioritize experimental validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.